(R)-Chroman-3-amine
Overview
Description
®-Chroman-3-amine, also known as ®-3-Amino-2,3-dihydro-2H-1-benzopyran, is a chiral amine derivative of chroman. Chroman is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The ®-enantiomer of chroman-3-amine is of particular interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Chroman-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with chroman-3-one.
Reduction: Chroman-3-one is reduced to ®-chroman-3-ol using a chiral catalyst to ensure the formation of the ®-enantiomer.
Amination: The hydroxyl group of ®-chroman-3-ol is then converted to an amine group through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Industrial Production Methods: Industrial production of ®-Chroman-3-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic methods are often employed to achieve high enantiomeric purity.
Types of Reactions:
Oxidation: ®-Chroman-3-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides.
Major Products:
Oxidation: Imines, oximes.
Reduction: Various reduced amine derivatives.
Substitution: Amides, sulfonamides, substituted amines.
Scientific Research Applications
®-Chroman-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Chroman-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-Chroman-3-amine: The enantiomer of ®-Chroman-3-amine, with different biological activities.
Chroman-3-ol: The hydroxyl derivative, used as an intermediate in the synthesis of ®-Chroman-3-amine.
Chroman-3-one: The ketone precursor in the synthesis of ®-Chroman-3-amine.
Uniqueness: ®-Chroman-3-amine is unique due to its chiral nature and specific biological activities. Its enantiomeric purity and specific interactions with biological targets make it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3R)-3,4-dihydro-2H-chromen-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDNDQOXZHBRM-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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